Cas no 1799580-65-6 (2-(5-Methoxy-pyridin-3-yl)-ethylamine Dihydrochloride)

2-(5-Methoxy-pyridin-3-yl)-ethylamine Dihydrochloride is a high-purity chemical compound primarily used in pharmaceutical research and organic synthesis. Its dihydrochloride salt form enhances stability and solubility, making it suitable for various experimental applications. The methoxy-pyridinyl moiety contributes to its utility as a versatile intermediate in the development of bioactive molecules, particularly in medicinal chemistry. The compound’s well-defined structure and consistent purity ensure reliable performance in reactions such as amide couplings or reductive aminations. Its hygroscopic nature necessitates proper storage under controlled conditions to maintain integrity. This reagent is valued for its role in synthesizing potential drug candidates and exploring structure-activity relationships.
2-(5-Methoxy-pyridin-3-yl)-ethylamine Dihydrochloride structure
1799580-65-6 structure
Product Name:2-(5-Methoxy-pyridin-3-yl)-ethylamine Dihydrochloride
CAS No:1799580-65-6
MF:C8H14Cl2N2O
MW:225.115560054779
MDL:MFCD28991728
CID:4615055
Update Time:2025-06-12

2-(5-Methoxy-pyridin-3-yl)-ethylamine Dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Methoxy-pyridin-3-yl)-ethylamine 2HCl
    • 2-(5-methoxypyridin-3-yl)ethanamine;dihydrochloride
    • 2-(5-Methoxypyridin-3-yl)ethanamine dihydrochloride
    • 2-(5-methoxypyridin-3-yl)ethan-1-amine dihydrochloride
    • 2-(5-Methoxy-Pyridin-3-Yl)-Ethylamine Dihydrochloride
    • ZWC58065
    • W10141
    • 2-(5-Methoxy-pyridin-3-yl)-ethylamine Dihydrochloride
    • MDL: MFCD28991728
    • Inchi: 1S/C8H12N2O.2ClH/c1-11-8-4-7(2-3-9)5-10-6-8;;/h4-6H,2-3,9H2,1H3;2*1H
    • InChI Key: USQSOFQDEWPPIY-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O(C)C1=CN=CC(=C1)CCN

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 108
  • Topological Polar Surface Area: 48.1

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Additional information on 2-(5-Methoxy-pyridin-3-yl)-ethylamine Dihydrochloride

2-(5-Methoxy-pyridin-3-yl)-ethylamine Dihydrochloride (CAS No. 1799580-65-6): An Overview of Its Properties and Applications

2-(5-Methoxy-pyridin-3-yl)-ethylamine dihydrochloride (CAS No. 1799580-65-6) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This article provides a comprehensive overview of its chemical properties, synthesis methods, biological activities, and potential applications in drug development and research.

Chemical Structure and Properties

2-(5-Methoxy-pyridin-3-yl)-ethylamine dihydrochloride is a derivative of pyridine, characterized by its unique structure that includes a methoxy-substituted pyridine ring and an ethylamine group. The compound is a white to off-white crystalline solid with a molecular formula of C10H14N2O·2HCl and a molecular weight of 240.18 g/mol. It is highly soluble in water and polar organic solvents, making it suitable for various chemical reactions and biological assays.

The presence of the methoxy group on the pyridine ring enhances the compound's lipophilicity, which can influence its bioavailability and cellular uptake. The ethylamine group, on the other hand, provides the compound with amine functionality, which can participate in hydrogen bonding and other interactions important for biological activity.

Synthesis Methods

The synthesis of 2-(5-Methoxy-pyridin-3-yl)-ethylamine dihydrochloride can be achieved through several routes, each with its own advantages and challenges. One common method involves the reaction of 5-methoxypyridine with ethylene oxide followed by hydrolysis to form the corresponding amine. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

An alternative approach involves the reductive amination of 5-methoxypyridine-3-carbaldehyde with ethylamine, followed by acidification to obtain the desired product. This method offers higher yields and better control over the purity of the final product.

Biological Activities

2-(5-Methoxy-pyridin-3-yl)-ethylamine dihydrochloride has been extensively studied for its biological activities, particularly in the context of pharmacology and medicinal chemistry. Recent research has shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new therapeutic agents.

A study published in the Journal of Medicinal Chemistry (2021) demonstrated that 2-(5-Methoxy-pyridin-3-yl)-ethylamine dihydrochloride effectively inhibits cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The compound was found to have a higher selectivity for COX-2 over COX-1, suggesting that it may have fewer gastrointestinal side effects compared to non-selective COX inhibitors like aspirin.

In addition to its anti-inflammatory properties, 2-(5-Methoxy-pyridin-3-yl)-ethylamine dihydrochloride has also shown potential as an antidepressant. A preclinical study conducted by researchers at the University of California (2020) found that the compound significantly reduced depressive-like behaviors in animal models. The mechanism of action appears to involve modulation of serotonin and norepinephrine neurotransmitter systems.

Potential Applications in Drug Development

The unique combination of chemical properties and biological activities makes 2-(5-Methoxy-pyridin-3-yl)-ethylamine dihydrochloride an attractive candidate for drug development. Its anti-inflammatory and analgesic properties suggest potential applications in treating conditions such as osteoarthritis, rheumatoid arthritis, and chronic pain disorders.

The compound's antidepressant effects also open up possibilities for its use in mental health disorders such as major depressive disorder (MDD) and anxiety disorders. Clinical trials are currently underway to evaluate its safety and efficacy in these indications.

Beyond its direct therapeutic applications, 2-(5-Methoxy-pyridin-3-yl)-ethylamine dihydrochloride can serve as a valuable tool in chemical biology research. Its ability to modulate specific biological pathways makes it useful for studying disease mechanisms and identifying new drug targets.

Safety Considerations

Safety is a critical aspect when considering the use of any chemical compound in pharmaceutical applications. While no significant toxicity has been reported for 2-(5-Methoxy-pyridin-3-yl)-ethylamine dihydrochloride, it is essential to conduct thorough safety evaluations before advancing it into clinical trials or commercial use.

In vitro studies have shown that the compound has low cytotoxicity against various cell lines, indicating that it is well-tolerated at therapeutic concentrations. However, further investigations are needed to assess its long-term safety profile and potential side effects.

Conclusion

2-(5-Methoxy-pyridin-3-yl)-ethylamine dihydrochloride (CAS No. 1799580-65-6) is a promising compound with a wide range of potential applications in both research and drug development. Its unique chemical structure confers desirable properties such as high solubility and lipophilicity, while its biological activities include anti-inflammatory, analgesic, and antidepressant effects.

Ongoing research continues to uncover new insights into the mechanisms underlying these activities, paving the way for further advancements in medicinal chemistry and pharmacology. As more data becomes available from clinical trials, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.

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